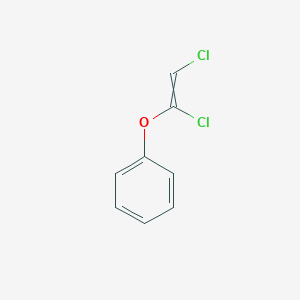
1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine is an organic compound with a complex structure It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 3-ethylphenyl derivatives with appropriate amine precursors. One common method involves the alkylation of 3-ethylphenyl compounds with 2,2-dimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as distillation or crystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives. Substitution reactions may result in the formation of various substituted derivatives.
科学的研究の応用
1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: It is studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Ethylacetophenone: This compound shares a similar ethylphenyl structure but differs in the presence of a ketone group instead of the amine moiety.
3-Ethylphenyl-2-propen-1-one: This compound also contains an ethylphenyl group but has a propenone moiety instead of the dimethylpropan-1-amine group.
Uniqueness
1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC名 |
1-(3-ethylphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-5-10-7-6-8-11(9-10)12(14)13(2,3)4/h6-9,12H,5,14H2,1-4H3 |
InChIキー |
YJVBJCPATHRFCM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)C(C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)


![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
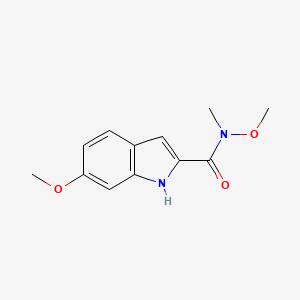
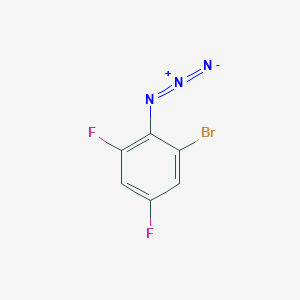
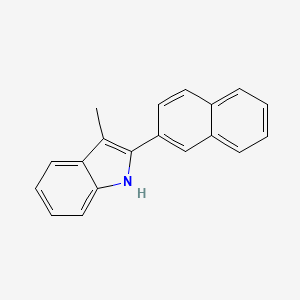
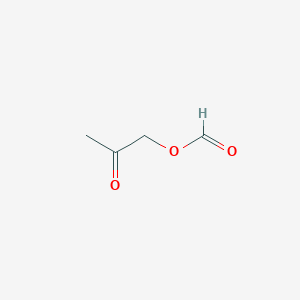
![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
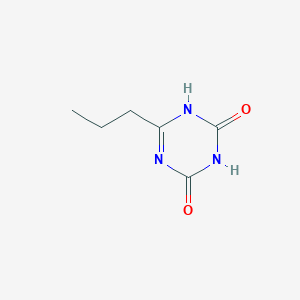
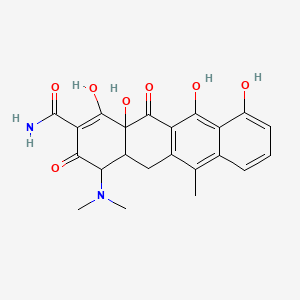
![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)
